molecular formula C19H27N5O3 B12981686 N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide

N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide

Cat. No.: B12981686
M. Wt: 373.4 g/mol
InChI Key: XDWCDSGXKFBSLM-UHFFFAOYSA-N
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Description

“N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazolo[1,5-a]pyrazine ring, followed by the introduction of the cyclohexyl group and the isoxazole moiety. Common reagents used in these reactions include cyclohexylamine, hydrazine, and various aldehydes or ketones. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

“N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which “N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide” exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it may act by binding to these targets and modulating their activity, leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide” include other heterocyclic compounds with pyrazolo[1,5-a]pyrazine or isoxazole moieties. Examples include:

  • N-((5-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide
  • N-((5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(5-cyclohexyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-(3-oxo-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C19H27N5O3/c25-18(7-6-17-11-19(26)22-27-17)20-12-14-10-16-13-23(8-9-24(16)21-14)15-4-2-1-3-5-15/h10-11,15H,1-9,12-13H2,(H,20,25)(H,22,26)

InChI Key

XDWCDSGXKFBSLM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN3C(=CC(=N3)CNC(=O)CCC4=CC(=O)NO4)C2

Origin of Product

United States

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